

# Analytical methods for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

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## Compound of Interest

Compound Name: 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1592422

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## An In-Depth Technical Guide to the Analytical Characterization of 1-(4-(Methylamino)piperidin-1-yl)ethanone Hydrochloride

This document provides a comprehensive guide to the analytical methodologies for the characterization of **1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride** (CAS No: 71879-46-4).<sup>[1][2]</sup> As a key intermediate in pharmaceutical synthesis and a compound of interest in chemical research, rigorous analytical control is imperative to ensure its identity, purity, and quality. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters.

## Compound Profile

A foundational understanding of the molecule's properties is critical for developing robust analytical methods.

Property	Value	Source
Chemical Name	1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride	[1][3]
Synonyms	1-Acetyl-N-methyl-4-piperidinamine monohydrochloride	[3]
CAS Number	71879-46-4	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> ClN <sub>2</sub> O	[3][4]
Molecular Weight	192.69 g/mol	[3][4]
Structure	(See below)	

Structural Representation: The molecule consists of a piperidine ring N-acylated with an acetyl group. A methylamino group is substituted at the C4 position of the piperidine ring. The hydrochloride salt form enhances its stability and water solubility.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone technique for assessing the purity and quantifying the assay of **1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride**. Its strength lies in its ability to separate the main compound from process-related impurities and degradation products with high resolution and sensitivity.

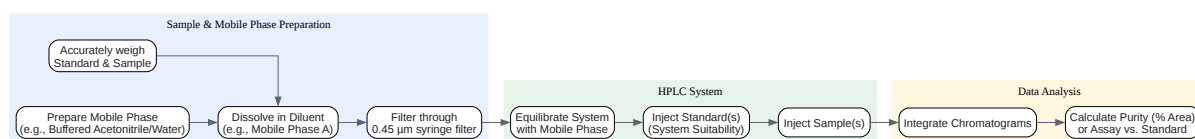
## Scientific Rationale for Method Design

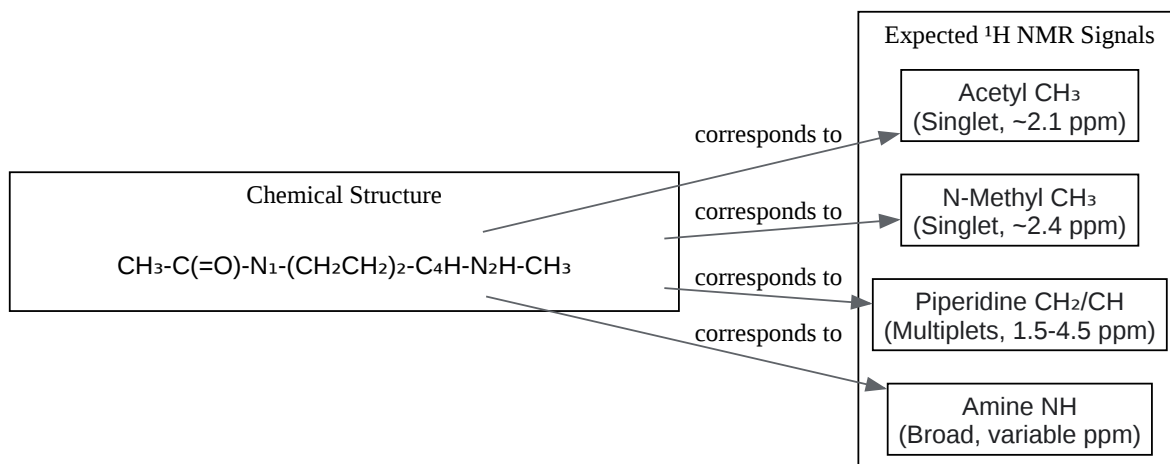
The choice of HPLC parameters is dictated by the physicochemical properties of the analyte. As a polar, basic compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

- **Column Selection:** A C18 (octadecylsilane) column is the workhorse for RP-HPLC. It provides a non-polar stationary phase that retains the analyte through hydrophobic interactions. The end-capping on modern columns minimizes peak tailing, which is a common issue for basic compounds like this one due to interactions with residual silanols on the silica support.

- **Mobile Phase Strategy:** Controlling the ionization state of the secondary amine is crucial for achieving sharp, symmetrical peaks.
  - **Aqueous Component:** A low pH buffer (e.g., phosphate buffer at pH 2.5-3.5 or a dilute solution of an ion-pairing agent like trifluoroacetic acid, TFA) is used to protonate the amine groups. This ensures a single ionic species is present, preventing peak splitting and improving retention consistency.
  - **Organic Modifier:** Acetonitrile or methanol is used to elute the compound from the column. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of aqueous to organic phase determines the retention time.
- **Detection:** The molecule contains a carbonyl group which is a weak chromophore. Therefore, detection at low UV wavelengths, such as 210 nm, is necessary to achieve adequate sensitivity.

## Experimental Workflow for HPLC Analysis





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## References

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- To cite this document: BenchChem. [Analytical methods for 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

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